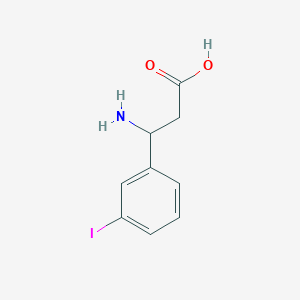

3-Amino-3-(3-iodophenyl)propanoic acid

Descripción

Significance of Unnatural Amino Acids and Peptidomimetics in Modern Drug Discovery and Bio-Organic Chemistry

Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, are becoming increasingly vital in modern drug discovery and bio-organic chemistry. researchgate.net These novel building blocks offer a vast expansion of chemical diversity beyond what is found in nature, enabling the synthesis of peptides and proteins with enhanced properties. nbinno.com By incorporating UAAs, scientists can design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor specificity. google.com This strategy is crucial for overcoming the limitations of traditional peptide-based drugs, which are often susceptible to rapid degradation by proteases in the body. nih.gov

Peptidomimetics constructed from UAAs can adopt unique conformations, leading to highly selective interactions with biological targets such as enzymes and receptors. google.com This has led to the development of novel therapeutic agents with improved pharmacokinetic profiles. nih.gov Furthermore, the unique side chains of UAAs can introduce new functionalities, such as fluorescent probes or reactive handles for bioconjugation, making them invaluable tools for studying biological processes at the molecular level. nbinno.com

Contextualizing Halogenated Amino Acid Derivatives in Biomedical Research and Molecular Probing

The introduction of halogen atoms, particularly iodine, into amino acid scaffolds is a powerful strategy in biomedical research. nih.gov Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov The substitution of hydrogen with a halogen atom can influence protein-ligand interactions through halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. nih.gov

In the context of molecular probing and diagnostics, the incorporation of iodine is of particular interest. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I, to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov These imaging agents allow for the non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the development of targeted therapies. The 3-iodophenyl group, in particular, has been utilized in the design of molecular probes for targeted imaging. researchgate.net

Structural Classification and Nomenclature of 3-Amino-3-(3-iodophenyl)propanoic acid within the Landscape of Amino Acid Analogues

3-Amino-3-(3-iodophenyl)propanoic acid is classified as a β-amino acid. This classification is based on the relative positions of the amino and carboxyl functional groups. In α-amino acids, the amino group is attached to the α-carbon (the carbon atom adjacent to the carboxyl group). In β-amino acids, the amino group is attached to the β-carbon, which is two carbons away from the carboxyl group. foodb.ca This seemingly small structural difference has profound implications for the molecule's conformational preferences and its ability to form secondary structures in peptides. foodb.ca

The systematic IUPAC name for this compound is 3-amino-3-(3-iodophenyl)propanoic acid. The "3-amino" indicates the position of the amino group on the propanoic acid backbone, and "3-(3-iodophenyl)" specifies that a phenyl ring with an iodine atom at the meta position is attached to the same carbon as the amino group. As an unnatural amino acid, it provides a unique scaffold for the synthesis of peptidomimetics and other bioactive molecules.

Below is a table summarizing the key structural features and identifiers for 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

| Feature | Description |

| Molecular Formula | C₉H₁₁ClINO₂ |

| IUPAC Name | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride |

| Classification | Halogenated β-Amino Acid |

| SMILES | C1=CC(=CC(=C1)I)C(CC(=O)O)N.[H]Cl |

| InChI Key | ZBOWULRIADNEHR-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWULRIADNEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378228 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-95-2 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 3 3 Iodophenyl Propanoic Acid and Its Derivatives

Strategies for the Stereoselective Preparation of β-Amino-3-arylpropanoic Acid Scaffolds

The construction of β-amino acids, particularly those with a stereocenter at the β-position adjacent to an aryl group, is a significant area of synthetic research. nih.gov These motifs are key components in various biologically active compounds and peptidomimetics. acs.org

A direct and effective method for obtaining the individual enantiomers of 3-Amino-3-(3-iodophenyl)propanoic acid is through chemoenzymatic synthesis. This approach combines classical organic synthesis to create the racemic compound followed by enzymatic resolution to separate the enantiomers.

A common route begins with a one-pot synthesis of the racemic β-amino acid. researchgate.net This can be achieved through a Knoevenagel condensation of 3-iodobenzaldehyde (B1295965) with malonic acid in the presence of ammonium (B1175870) acetate, which yields racemic 3-amino-3-(3-iodophenyl)propanoic acid. researchgate.net To resolve the enantiomers, the racemic acid is first converted to its ester form (e.g., methyl or ethyl ester). The resolution is then performed using a lipase (B570770), such as Carica papaya lipase (CPL), in an enantioselective alcoholysis or acylation reaction. researchgate.net For instance, the enzyme may selectively acylate one enantiomer of the amino ester, allowing the acylated product and the unreacted enantiomer to be separated by standard chromatographic techniques. Subsequent hydrolysis of the separated ester and the acylated product yields the pure (R)- and (S)-enantiomers of the target amino acid.

Modern synthetic chemistry offers powerful alternatives to classical resolution for establishing the stereochemistry of β-amino acids. These methods can be broadly categorized into chiral auxiliary-mediated syntheses and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For β-amino acid synthesis, auxiliaries like Evans' oxazolidinones and pseudoephedrine are commonly employed. wikipedia.org In a typical sequence, the chiral auxiliary is acylated with a suitable propiolic acid derivative. The key stereochemistry-defining step is often a diastereoselective conjugate addition of an amine nucleophile to the α,β-unsaturated system, with the auxiliary sterically shielding one face of the molecule.

Asymmetric Catalysis: Catalytic methods provide a more atom-economical approach to enantioselective synthesis. hilarispublisher.com Several catalytic strategies have been developed for preparing β-amino acids, including:

Copper-Catalyzed Hydroamination: This method involves the enantioselective hydroamination of α,β-unsaturated carbonyl compounds. A copper hydride (CuH) catalyst, rendered chiral by a specialized ligand, adds across the double bond of a cinnamic acid derivative, which can then react with an electrophilic aminating reagent to form the β-amino acid derivative with high enantioselectivity. nih.gov

Rhodium-Catalyzed Conjugate Addition: Chiral rhodium complexes can catalyze the conjugate addition of nucleophiles, such as aryl boronic acids, to β-amino acrylates. This is followed by an enantioselective protonation to establish the stereocenter. hilarispublisher.com

Mannich Reaction: The asymmetric Mannich reaction, where a stabilized enolate is added to an imine, is a powerful C-C bond-forming reaction for β-amino acid synthesis. This can be catalyzed by chiral organocatalysts or metal complexes to achieve high diastereo- and enantioselectivity. organic-chemistry.org

| Method | Description | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction (e.g., conjugate addition). | Evans' Oxazolidinones, Pseudoephedrine | High diastereoselectivity, reliable, well-established. | wikipedia.org |

| Cu-Catalyzed Hydroamination | Enantioselective addition of an amine to an α,β-unsaturated ester. | CuH catalyst, chiral phosphine (B1218219) ligands. | High enantioselectivity, catalytic, direct amination. | nih.gov |

| Rh-Catalyzed Conjugate Addition | Asymmetric addition of an aryl boronic acid followed by enantioselective protonation. | Rh(acac)(ethylene)₂, chiral phosphine ligands (e.g., difluorophos). | Catalytic, good for creating quaternary centers. | hilarispublisher.com |

| Asymmetric Mannich Reaction | Catalytic, enantioselective addition of an enolate to an N-protected imine. | Chiral organic catalysts (e.g., thiourea (B124793) derivatives), chiral metal complexes. | High enantioselectivity, broad substrate scope. | organic-chemistry.org |

Regioselective Iodination Techniques for Phenyl Ring Functionalization

Introducing an iodine atom at a specific position on the phenyl ring of an amino acid precursor is a significant challenge. The inherent electronic properties of the amino acid side chain, which is an ortho-, para-directing group, must be overcome to achieve meta-substitution.

Achieving meta-iodination on an activated ring, such as a phenylalanine derivative, requires strategies that override the innate ortho/para selectivity. While direct electrophilic iodination would yield a mixture of ortho- and para-isomers, modern transition-metal-catalyzed C-H activation provides a powerful solution.

The key to this approach is the use of a directing group that positions a metal catalyst in proximity to the meta-C-H bonds. wikipedia.orgresearchgate.net For a 3-phenylpropanoic acid precursor, a nitrile-containing template can be attached to the carboxylic acid. This "end-on" coordinating template directs a palladium catalyst to the meta position, enabling C-H activation and subsequent functionalization. nih.gov While this has been demonstrated for olefination, the principle can be extended to halogenation. nih.gov Another strategy involves copper-catalyzed C-H arylation, which has shown the ability to selectively functionalize the meta-position of anilide derivatives, demonstrating that catalyst control can overcome electronic bias. nih.gov The successful application to iodination would involve reacting the meta-palladated or copper-complexed intermediate with an electrophilic iodine source like N-iodosuccinimide (NIS). nih.gov

The ability to selectively introduce a halogen at any desired position on the phenyl ring of a phenylalanine derivative is crucial for creating diverse molecular probes and pharmaceutical intermediates. Control is achieved by selecting the appropriate catalytic system and directing group strategy.

Ortho-Selectivity: Palladium-catalyzed C-H halogenation can be directed by the native amine functional group of the amino acid itself. researchgate.net This chelation-assisted approach forms a five-membered palladacycle intermediate, which positions the catalyst to selectively activate the ortho-C-H bonds for subsequent iodination.

Para-Selectivity: While ortho- and meta-positions can be accessed via metal catalysis, para-selective functionalization often leverages different mechanisms. Photoredox catalysis, for example, can generate a phenylalanine radical cation intermediate. nih.govchemrxiv.org This intermediate is then susceptible to nucleophilic attack, which occurs preferentially at the para-position due to steric and electronic factors.

Meta-Selectivity: As discussed previously, meta-selectivity is achieved using specialized directing groups that form large-ring metallacycle intermediates, guiding the catalyst to the remote meta-position. nih.govrsc.org

This toolbox of regioselective reactions allows for the precise synthesis of ortho-, meta-, or para-iodinated phenylalanine derivatives, which can then be converted to the corresponding β-amino acid scaffolds.

Radiosynthesis of Iodine Isotopes for Molecular Imaging Probes

Amino acids are actively transported into many types of cancer cells, making their radiolabeled analogs valuable probes for molecular imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov Radioisotopes of iodine are particularly versatile for this purpose. nih.gov

The choice of iodine isotope depends on the imaging modality and desired application. nih.gov

| Isotope | Half-life | Decay Mode | Primary Emissions | Imaging Modality | Reference |

|---|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | γ (159 keV) | SPECT | nih.gov |

| Iodine-124 (¹²⁴I) | 4.18 days | β⁺ (23%), EC (77%) | β⁺ (Eₘₐₓ 2.14 MeV), γ (603 keV) | PET | nih.govmdpi.com |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | γ (35 keV) | Preclinical SPECT/Autoradiography | nih.gov |

| Iodine-131 (¹³¹I) | 8.02 days | β⁻ | β⁻ (Eₘₐₓ 606 keV), γ (364 keV) | SPECT / Therapy | nih.gov |

The most common method for incorporating radioiodine onto an aromatic ring is through iododestannylation. nih.gov For the synthesis of [¹²⁴I]-3-Amino-3-(3-iodophenyl)propanoic acid, a precursor molecule, N-Boc-3-amino-3-(3-(tributylstannyl)phenyl)propanoic acid methyl ester, would be synthesized first. The radioiodination step involves reacting this tin precursor with radioactive sodium iodide (e.g., [¹²⁴I]NaI) in the presence of a mild oxidizing agent, such as Chloramine-T or Iodo-Beads™. nih.govnih.gov The tributyltin group is efficiently replaced by the iodine radioisotope. The final step involves the removal of the protecting groups (Boc and methyl ester) under acidic conditions to yield the final radiolabeled amino acid, which is then purified by HPLC for use as a molecular imaging probe. nih.govnih.gov This method provides the radiotracer with high radiochemical purity and specific activity, which are critical for high-quality in vivo imaging. nih.gov

Precursor Design and Labeling Strategies for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET)

The design of precursors is a critical step in the synthesis of radiopharmaceuticals for SPECT and PET imaging. For iodine isotopes such as Iodine-123 (for SPECT) and Iodine-124 (for PET), the precursor molecule must be engineered to facilitate a high-yield, rapid, and regioselective radioiodination reaction. nih.gov The choice of precursor directly influences the specific activity and purity of the final radiotracer.

Common strategies for precursor design involve the use of organometallic or activated aromatic moieties. Organotin precursors, particularly trialkylstannyl derivatives, are widely employed for electrophilic radioiodination via iododestannylation. nih.govnih.gov This method offers mild reaction conditions and high yields. nih.gov For example, a novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, was synthesized from its corresponding iodo derivative to facilitate the production of radioiodinated 4-iodophenylalanine. nih.gov Other organometallic precursors include those based on boron or silicon. nih.gov

An alternative strategy is to use a precursor with an activated aryl ring, such as a phenol (B47542) group, which can undergo direct electrophilic substitution. google.com However, this approach may lack regioselectivity unless the starting compound is carefully chosen. acs.org Isotopic exchange reactions, where a stable iodine atom on the precursor is replaced by a radioiodine isotope, represent another approach. These reactions are often performed at high temperatures, sometimes with the addition of copper salts as catalysts to improve reaction times and yields. acs.org

The following table summarizes common precursor strategies for the radioiodination of aromatic compounds.

| Precursor Type | Labeling Strategy | Advantages | Disadvantages |

| Organotin (e.g., trialkyltin) | Electrophilic Substitution (Iododestannylation) | High yields, mild conditions, high regioselectivity. nih.gov | Potential toxicity of organotin byproducts, requiring careful purification. nih.gov |

| Activated Aryl Ring (e.g., phenol) | Direct Electrophilic Substitution | Simpler precursor synthesis. google.com | Can lead to a mixture of products (low regioselectivity); may require harsh oxidizing conditions. acs.org |

| Aryl Halide (Iodide or Bromide) | Nucleophilic Halogen Exchange / Isotopic Exchange | Direct replacement of the halogen. nih.govacs.org | May result in low specific activity due to competition with the non-radioactive isotope. acs.org |

| Organoboron (e.g., boronic acids/esters) | Electrophilic Substitution | Generally stable and less toxic precursors. nih.gov | May require specific catalytic conditions. |

These strategies allow for the labeling of the same bioactive compound with different iodine isotopes (e.g., Iodine-123, Iodine-125, Iodine-131), enabling the development of theranostic agents with identical pharmacokinetics. researchgate.netnih.gov

Chemical Transformations for the Introduction of Radioiodine into Analogues

The incorporation of radioiodine into the precursor molecule is achieved through various chemical transformations. The choice of method depends on the precursor's structure, the desired specific activity, and the stability of the molecule under the reaction conditions.

Electrophilic Aromatic Substitution: This is a prevalent strategy for radioiodination. acs.orgresearchgate.net It involves the generation of an electrophilic iodine species, typically from sodium radioiodide (Na[*I]) and an oxidizing agent. nih.govacs.org

Direct Iodination: An activated aromatic ring can be directly iodinated. This method can be regioselective if the substrate is appropriately designed. acs.org

Iododestannylation: This is one of the most common methods, where a trialkylarylstannane precursor reacts with an iodinating reagent. The reaction proceeds under mild conditions and generally provides high radiochemical yields. nih.gov

Oxidizing Agents: A variety of oxidizing agents are used to generate the electrophilic radioiodine species. These include Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), peracetic acid, and N-chlorosuccinimide (NCS). nih.govumich.edurevvity.com The choice of oxidant is crucial, as harsh conditions can lead to side reactions and degradation of the substrate. nih.gov

Nucleophilic Substitution: Radioiodine can also be introduced via nucleophilic substitution reactions, most commonly through halogen exchange (Finkelstein-type reactions). acs.org In this method, a leaving group on the aromatic ring (such as bromine or another halogen) is displaced by the radioiodide anion. nih.gov The efficiency of this reaction can be enhanced by the addition of catalysts like copper(II) salts. nih.gov

The table below outlines key chemical transformations for radioiodination.

| Transformation Method | Typical Precursor | Reagents & Conditions | Key Features |

| Electrophilic Iododestannylation | Trialkyltin derivative | Na[I], Oxidizing agent (e.g., Chloramine-T, Iodogen, H₂O₂) nih.govumich.edu | High radiochemical yield, mild conditions. nih.gov |

| Direct Electrophilic Substitution | Activated arene | Na[I], Oxidizing agent (e.g., NCS), acid (e.g., trifluoromethanesulfonic acid) nih.gov | Simple, but potentially low regioselectivity. acs.org |

| Nucleophilic Halogen Exchange | Aryl bromide or iodonium (B1229267) salt | Na[I], often with Cu(II) salt catalyst, high temperature. nih.govgoogle.com | Useful for introducing all iodine radioisotopes. nih.gov |

| Isotopic Exchange | Non-radioactive aryl iodide | Na[I], high temperature, often with copper sulfate (B86663). acs.org | Can produce modest molar activity due to isotopic dilution. acs.org |

Advanced Purification and Structural Elucidation of Synthetic Products

Following the synthesis and radiolabeling of 3-amino-3-(3-iodophenyl)propanoic acid and its derivatives, rigorous purification and characterization are essential to ensure the product's identity, purity, and suitability for its intended application.

Chromatographic Methods for Product Isolation and Enantiomeric Enrichment

Chromatography is the cornerstone of purification in radiopharmaceutical synthesis. It is used to separate the desired radiolabeled product from unreacted precursors, reagents, byproducts, and non-radioactive species.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purification of radiolabeled compounds. nih.govnih.gov It offers high resolution for separating compounds with similar polarities. goums.ac.ir For amino acid derivatives, purification is often achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid. nih.govmdpi.com HPLC is also critical for determining the radiochemical purity of the final product. nih.gov

Flash Chromatography: High-performance flash chromatography (HPFC) is emerging as a rapid and efficient alternative to preparative HPLC, particularly for larger scale purifications. biotage.com HPFC allows for larger sample loads per injection and significantly reduces purification time and solvent consumption compared to traditional HPLC. biotage.com This can be particularly advantageous in the initial purification steps to remove bulk impurities before a final polishing step by HPLC.

Enantiomeric Enrichment: Since biological activity is often stereospecific, obtaining enantiomerically pure compounds is crucial.

Chiral Chromatography: Chiral HPLC is a direct method for separating enantiomers and confirming the enantiomeric purity of the final product. nih.govwiley-vch.de

Enzymatic Resolution: This method involves the use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture. The acylated and unreacted enantiomers can then be separated by standard chromatographic techniques like column chromatography. researchgate.net

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Confirmation

To unequivocally confirm the chemical structure of the synthesized non-radioactive standard and its precursors, a combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in the 3-iodophenyl ring, the methine proton (CH) adjacent to the amino and phenyl groups, and the methylene (B1212753) protons (CH₂) of the propanoic acid backbone. chemicalbook.comchemicalbook.com Spin-spin coupling patterns, such as the triplet for the methine proton and the doublet of doublets for the methylene protons, help confirm the connectivity. docbrown.info

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom, including the carboxyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic low-field shift), and the aliphatic carbons.

The following table details the expected NMR chemical shifts for 3-amino-3-(3-iodophenyl)propanoic acid, based on data from similar structures. chemicalbook.comchemicalbook.comdocbrown.info

| Group | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 145 |

| C-I (Aromatic) | - | 90 - 100 |

| CH-N | ~4.5 (triplet) | 50 - 60 |

| CH₂ | ~2.7 (doublet) | 40 - 50 |

| COOH | 10 - 13 (broad singlet) | 170 - 180 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Molecular Ion Peak: Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of C₉H₁₀INO₂ (291.0 g/mol ). nih.govnist.gov

Fragmentation Pattern: The mass spectrum would exhibit characteristic fragments resulting from the loss of the carboxyl group (-COOH), the amino group (-NH₂), and cleavage of the propanoic acid chain. docbrown.infonist.gov The presence of the iodine atom would be evident in the mass of the fragments containing the iodophenyl moiety.

Molecular Design and Structure Activity Relationship Sar Studies of 3 Amino 3 3 Iodophenyl Propanoic Acid Derivatives

Conformational Analysis and Peptide Mimicry of β-Amino Acid Derivatives

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly minor change has profound implications for the molecule's conformational preferences and its ability to be incorporated into peptide-like structures, often referred to as peptidomimetics or foldamers. acs.orgscirp.orgupc.edu

Design Principles for Novel Peptide Ligand Mimetics Based on β-Amino Acid Scaffolds

The design of peptide ligand mimetics aims to replicate the spatial arrangement of key functional groups of a native peptide that are responsible for its biological activity, while improving upon its drug-like properties, such as stability and oral bioavailability. upc.edunih.gov β-Amino acid scaffolds are particularly attractive for this purpose due to their propensity to form stable, predictable secondary structures, such as helices, turns, and sheets, even in short sequences. scirp.orgrsc.org

Key design principles for creating β-amino acid-based mimetics include:

Structural Mimicry : The primary goal is to mimic the three-dimensional structure of a bioactive peptide segment, such as a β-turn or an α-helix, which are common motifs in protein-protein interactions. mdpi.comnih.govnih.gov By strategically placing β-amino acids, chemists can create scaffolds that present side chains in a spatial orientation that mimics the native peptide, allowing them to bind to the same biological target. acs.orgnih.govbiorxiv.org

Scaffold Pre-organization : The inherent conformational preferences of β-amino acids can be exploited to create rigid or semi-rigid structures. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.govresearchgate.net For instance, cyclic β-amino acids can strongly induce helical or turn conformations. rsc.org

Side Chain Diversity : Just like α-amino acids, β-amino acids can be synthesized with a wide variety of side chains. In the case of 3-Amino-3-(3-iodophenyl)propanoic acid, the 3-iodophenyl group serves as a specific side chain that can be further modified to explore interactions with a target protein. This allows for the fine-tuning of binding affinity and selectivity. acs.org

Sequence-Based Design : This approach involves replacing one or more α-amino acids in a known bioactive peptide sequence with corresponding β-amino acid analogues. acs.org This strategy aims to retain the crucial side-chain interactions while enhancing the stability of the peptide backbone.

| Design Principle | Objective | Example Approach | Potential Advantage |

|---|---|---|---|

| Structural Mimicry | Replicate the 3D conformation of a native peptide's active site (e.g., β-turn, α-helix). nih.govnih.gov | Use β-amino acids to construct oligomers that fold into predictable secondary structures. scirp.org | Ability to target protein-protein interactions. mdpi.com |

| Scaffold Pre-organization | Reduce conformational flexibility to increase binding affinity. | Incorporate cyclic β-amino acids to constrain the backbone. rsc.orgnih.gov | Lower entropic penalty upon binding. |

| Side Chain Modification | Optimize interactions with the target binding pocket. | Synthesize analogues with varied aromatic substituents (e.g., different halogens or functional groups). | Enhanced potency and selectivity. |

| Sequence-Based Replacement | Improve properties of a known bioactive peptide. | Systematically substitute α-amino acids with their β-homologues in a peptide sequence. acs.org | Increased stability while retaining activity. |

Influence of β-Amino Acid Incorporation on Conformational Rigidity and Biological Stability of Peptide Analogues

One of the most significant advantages of incorporating β-amino acids into peptide chains is the remarkable increase in their biological stability. nih.govhilarispublisher.com Native peptides composed of α-amino acids are often rapidly degraded by proteases in the body, which severely limits their therapeutic potential. nih.govresearchgate.net

Proteolytic Resistance : The altered backbone structure of peptides containing β-amino acids makes them poor substrates for most common proteases. nih.govresearchgate.net Studies have shown that even the partial replacement of α-amino acids with β-amino acids can dramatically increase a peptide's half-life in the presence of digestive enzymes. acs.orgnih.gov Oligomers made entirely of β-amino acids are virtually invulnerable to proteolytic degradation. nih.gov

Conformational Rigidity : The additional carbon atom in the backbone of β-amino acids provides more flexibility than in α-amino acids, yet oligomers of β-amino acids (β-peptides) are known to adopt highly stable and well-defined secondary structures. scirp.orgnih.gov This is because the longer backbone can access a different set of dihedral angles, leading to unique and stable folding patterns like the 14-helix. scirp.org This ability to form stable structures with fewer residues compared to α-peptides contributes to their utility in designing constrained mimetics. rsc.org The incorporation of β-amino acids can thus be used to tune the conformational rigidity of a peptide, which is a critical factor for biological activity. nih.govnih.gov

Positional and Stereochemical Impact on Biological Recognition

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like receptors and enzymes. For derivatives of 3-Amino-3-(3-iodophenyl)propanoic acid, both the position of the iodine atom on the phenyl ring and the stereochemistry at the chiral β-carbon profoundly influence biological recognition and pharmacological outcomes.

Effects of Aromatic Substituent Position (e.g., meta-iodination versus para-iodination) on Target Binding

The substitution pattern on an aromatic ring (ortho, meta, or para) dictates the spatial orientation of the substituent and alters the electronic properties of the ring. libretexts.orgchemistrysteps.com This has a direct impact on how the molecule can fit into a binding pocket and what types of interactions it can form.

Steric and Spatial Effects : The meta-position (1,3-substitution), as found in 3-Amino-3-(3-iodophenyl)propanoic acid, places the iodine atom at a different angle relative to the propanoic acid chain compared to a para- (1,4-substitution) or ortho- (1,2-substitution) isomer. youtube.com This difference in geometry can be critical for fitting into a specific receptor pocket. A binding site might have a cavity that perfectly accommodates a meta-substituent but clashes with a para-substituent, or vice versa. researchgate.net

Electronic Effects : Substituents influence the electron density distribution in the aromatic ring. mdpi.com Halogens like iodine are electron-withdrawing through their inductive effect but can also participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein. The ability to form a crucial halogen bond is highly dependent on the precise position and orientation of the iodine atom relative to the acceptor group in the binding site. The meta-position ensures a different electronic profile and dipole moment compared to the para-position, which can affect long-range electrostatic interactions with the target. chemistrysteps.com

| Property | meta-Iodination (as in the title compound) | para-Iodination | Implication for Target Binding |

|---|---|---|---|

| Molecular Shape | Asymmetrical, bent geometry relative to the main chain. | Symmetrical, linear geometry relative to the main chain. | Determines the ability to fit into specifically shaped binding pockets. One isomer may fit optimally while the other is sterically hindered. researchgate.net |

| Dipole Moment | Contributes to a different overall molecular dipole compared to the para-isomer. | The substituent dipole may align differently with or oppose the dipole of the rest of the molecule. | Affects long-range electrostatic steering and orientation as the molecule approaches the binding site. |

| Halogen Bonding | The iodine atom is positioned to act as a halogen bond donor at a specific angle from the molecule's core. | The iodine atom is positioned at a 180° angle from the molecule's core attachment point. | The precise geometry of the receptor's halogen bond acceptor (e.g., a carbonyl oxygen) will favor one isomer over the other. |

Stereoisomer-Specific Interactions (e.g., (R) versus (S) enantiomers, α-amino versus β-amino orientation) and Their Pharmacological Implications

Most biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers (non-superimposable mirror images) of a chiral drug. nih.govderangedphysiology.com

(R) versus (S) Enantiomers : 3-Amino-3-(3-iodophenyl)propanoic acid possesses a chiral center at the β-carbon, meaning it exists as (R) and (S) enantiomers. researchgate.netyoutube.com It is a well-established principle in pharmacology that these two enantiomers can have vastly different biological activities, potencies, and even toxicities. nih.govresearchgate.net This is often explained by the "three-point attachment" model, where one enantiomer can achieve a precise three-point interaction with the chiral binding site, while its mirror image cannot, leading to a much weaker or non-existent interaction. nih.gov Therefore, the pharmacological activity of a racemic mixture (a 1:1 mix of both enantiomers) may be attributable to only one of the isomers, while the other may be inactive or contribute to side effects. derangedphysiology.com

α-amino versus β-amino Orientation : The fundamental difference between α- and β-amino acids also leads to different spatial orientations of their key functional groups (amino, carboxyl, and side chain). When binding to a transporter or receptor, a β-amino acid presents its side chain from a different position along the backbone compared to an α-amino acid. This can lead to entirely different binding modes or selectivity for different targets. mmsl.cznih.gov

Molecular Determinants for Amino Acid Transporter Selectivity

Amino acid transporters are membrane proteins that control the passage of amino acids into and out of cells. They are crucial for cellular metabolism, neurotransmission, and nutrient uptake. These transporters often exhibit high selectivity for their substrates. pnas.orgnih.gov The interaction of a molecule like 3-Amino-3-(3-iodophenyl)propanoic acid with these transporters is governed by specific molecular determinants.

Binding Pocket Architecture : The selectivity of a transporter is primarily determined by the size, shape, and chemical nature of its substrate-binding pocket. acs.orgpnas.org Transporters like the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancer cells, specialize in transporting large neutral amino acids with bulky or aromatic side chains. pnas.orgnih.gov The 3-iodophenyl group of the title compound makes it a likely candidate for interaction with such transporters.

Key Residue Interactions : Specific amino acid residues within the transporter's binding site form critical interactions with the substrate. These can include hydrogen bonds with the amino and carboxyl groups, and hydrophobic or electrostatic interactions with the side chain. pnas.orgacs.org The presence of an iodine atom could potentially lead to specific halogen bonding interactions within the binding pocket, contributing to both affinity and selectivity.

Backbone Recognition : Transporters that recognize α-amino acids have evolved to bind the specific spatial arrangement of the α-amino and α-carboxyl groups. The different spacing and orientation of these groups in a β-amino acid may lead to weaker binding to some transporters or, conversely, selective recognition by others that can accommodate the altered backbone structure. acs.orgpnas.org

| Determinant | Description | Relevance to 3-Amino-3-(3-iodophenyl)propanoic acid |

|---|---|---|

| Side Chain Properties | Size, shape, charge, and hydrophobicity of the amino acid side chain. | The large, hydrophobic 3-iodophenyl side chain suggests potential interaction with transporters for large neutral amino acids (e.g., LAT1/LAT2). pnas.orgnih.gov |

| Binding Site Residues | Specific amino acids in the transporter that form non-covalent bonds with the substrate. acs.org | The iodine atom may form specific halogen bonds; the phenyl ring may engage in π-stacking or hydrophobic interactions. |

| Backbone Spacing | The spatial relationship between the amino and carboxyl groups. | The β-amino acid structure differs from that of endogenous α-amino acids, which will strongly influence recognition and may confer selectivity for or against certain transporters. |

| Stereochemistry | The transporter's ability to distinguish between D/L or R/S enantiomers. nih.govacs.org | Transporters are chiral and will likely exhibit stereoselective binding to either the (R) or (S) enantiomer of the compound. |

Structure-Activity Relationships for L-Type Amino Acid Transporter (LAT1) Affinity and Substrate Specificity

The L-Type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family 7 (SLC7A5), is a crucial transporter for large neutral amino acids and is notably overexpressed in various cancer cells to meet their high metabolic demands. This makes LAT1 an attractive target for the delivery of anticancer drugs. The fundamental scaffold of an amino acid, comprising both an amino group and a carboxylic acid group, is a primary requirement for recognition by LAT1.

Research into the SAR of LAT1 ligands has revealed several key structural features that dictate affinity and transportability. While the core amino acid structure is essential, modifications to the side chain can significantly influence interaction with the transporter. For instance, the presence of a large, lipophilic moiety on the side chain is often correlated with increased inhibitory potency.

Specifically, the introduction of halogen atoms onto the phenyl ring of phenylalanine-based analogs has been shown to be a successful strategy for enhancing LAT1 affinity. Studies have demonstrated that halogenation at the meta (3-position) of the phenyl ring, as seen in 3-Amino-3-(3-iodophenyl)propanoic acid, is particularly favorable. The affinity for LAT1 tends to increase with the size of the halogen atom, following the trend of iodine > bromine > chlorine > fluorine. This suggests that the larger, more polarizable iodine atom in 3-Amino-3-(3-iodophenyl)propanoic acid likely engages in beneficial interactions within the LAT1 binding pocket, potentially with a hydrophobic subpocket. One study highlighted that 2-iodo-L-phenylalanine markedly improves LAT1 affinity and selectivity compared to its non-iodinated parent compound, phenylalanine exlibrisgroup.comresearchgate.net. Another study corroborated that for phenylalanine derivatives halogenated at the meta position, both LAT1 and LAT2 inhibition increased with the size of the halogen nih.gov.

It is important to note that while these SAR principles have been established for alpha-amino acids like phenylalanine, the core structure of 3-Amino-3-(3-iodophenyl)propanoic acid is that of a beta-amino acid. This structural difference, with the amino group attached to the beta-carbon instead of the alpha-carbon, may influence the precise orientation of the molecule within the LAT1 binding site and consequently affect its affinity and transport kinetics. However, the foundational observation that a large, hydrophobic, and electrostatically significant substituent at the 3-position of the phenyl ring enhances LAT1 interaction provides a strong rationale for the design of 3-Amino-3-(3-iodophenyl)propanoic acid as a potential LAT1 ligand.

| Compound | Substitution on Phenyl Ring | Observed LAT1 Affinity Trend |

| Phenylalanine | None | Baseline |

| 3-Fluorophenylalanine | 3-Fluoro | Increased |

| 3-Chlorophenylalanine | 3-Chloro | Further Increased |

| 3-Bromophenylalanine | 3-Bromo | High |

| 3-Iodophenylalanine | 3-Iodo | Highest |

Differential Interactions with Other Amino Acid Transport Systems (e.g., ATB0,+, ASCT2, xCT)

Alanine, Serine, Cysteine Transporter 2 (ASCT2) : ASCT2 (SLC1A5) is another transporter frequently upregulated in cancer cells, primarily responsible for the uptake of small neutral amino acids, with a particular preference for glutamine. The substrate binding site of ASCT2 is generally considered to accommodate smaller and more polar side chains compared to LAT1. While there is no direct experimental data on the interaction of 3-Amino-3-(3-iodophenyl)propanoic acid with ASCT2, the large and hydrophobic 3-iodophenyl group would likely make it a poor substrate for this transporter. The structural requirements for ASCT2 substrates are significantly different from those favoring high affinity for LAT1.

Broad-Scope Neutral Amino Acid Transporter (ATB0,+): ATB0,+ (SLC6A14) is a sodium- and chloride-dependent transporter with a broad substrate specificity for neutral and cationic amino acids. Its role in cancer is also being increasingly recognized. The large size of the 3-iodophenyl group might hinder efficient binding and transport via ATB0,+, which often prefers smaller amino acids.

Cystine/Glutamate Antiporter (xCT): The xCT system (SLC7A11) mediates the uptake of cystine in exchange for intracellular glutamate and plays a critical role in cellular redox homeostasis, particularly in cancer. The substrate specificity of xCT is quite distinct from that of LAT1, and it is unlikely that 3-Amino-3-(3-iodophenyl)propanoic acid would be a significant substrate for this transporter.

Computational Contributions to SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between ligands and their protein targets at an atomic level. These approaches provide valuable insights that can guide the rational design of more potent and selective molecules.

Correlation of Molecular Descriptors with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. For LAT1 ligands, several molecular descriptors have been identified as being important for predicting affinity:

Lipophilicity (logP): Increased lipophilicity of the side chain generally correlates with higher LAT1 affinity, although excessive lipophilicity can sometimes lead to decreased substrate activity and increased inhibition nih.gov. The iodine atom in 3-Amino-3-(3-iodophenyl)propanoic acid significantly increases the lipophilicity of the phenyl ring.

Molecular Size and Shape: The size and shape of the substituent on the phenyl ring are critical. A homology model of LAT1 suggests that a hydrophobic subpocket exists, which can accommodate bulky substituents at the meta position of phenylalanine analogs, thereby enhancing binding affinity nih.gov.

Electronic Properties: The electronic nature of the substituent can influence interactions. Halogen bonds, which are non-covalent interactions involving a halogen atom as a Lewis acid, may play a role in the enhanced affinity of iodinated compounds.

While a specific QSAR model for 3-Amino-3-(3-iodophenyl)propanoic acid and its derivatives is not publicly available, the general principles derived from QSAR studies on related LAT1 ligands strongly support the notion that the 3-iodo-phenyl moiety is a favorable feature for high affinity.

| Molecular Descriptor | Influence on LAT1 Affinity | Relevance to 3-Amino-3-(3-iodophenyl)propanoic acid |

| Lipophilicity (logP) | Generally positive correlation | The iodine atom increases lipophilicity. |

| Molecular Volume | Can accommodate bulky groups | The 3-iodophenyl group is a large, bulky moiety. |

| Halogen Bonding | Potential for enhanced binding | The iodine atom can act as a halogen bond donor. |

Development of Predictive Models for Receptor Binding and Enzyme Inhibition Based on Structural Features

Predictive models, often based on pharmacophore modeling and molecular docking, provide a three-dimensional representation of the key interactions required for ligand binding.

Pharmacophore Modeling: A pharmacophore model for LAT1 substrates typically includes features such as a hydrogen bond acceptor (from the carboxylate), a hydrogen bond donor (from the amine), and a hydrophobic/aromatic region (the side chain). The 3-iodophenyl group of the target compound would map well onto the hydrophobic/aromatic feature of such a model.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of a ligand within the active site of its target protein. Docking studies of halogenated phenylalanine derivatives into homology models of LAT1 have suggested that the amino acid backbone forms crucial hydrogen bonds with residues in the binding site, while the substituted phenyl ring projects into a hydrophobic pocket researchgate.netnih.gov. For 3-Amino-3-(3-iodophenyl)propanoic acid, it is hypothesized that the iodophenyl group would occupy this hydrophobic pocket, with the iodine atom potentially forming favorable contacts with surrounding residues.

While specific predictive models for 3-Amino-3-(3-iodophenyl)propanoic acid are not yet published, the existing computational models for LAT1 ligands provide a strong theoretical framework for understanding its likely binding mode and for guiding the design of future derivatives with improved properties. These models consistently highlight the importance of a large, hydrophobic side chain, a feature prominently embodied by the 3-iodophenyl group.

Biological Applications and Mechanistic Investigations of 3 Amino 3 3 Iodophenyl Propanoic Acid Analogues

Interactions with Cellular Amino Acid Transport Systems

The cellular uptake of amino acids is mediated by a variety of transport systems, with the L-type amino acid transporter 1 (LAT1) being of particular importance in cancer and for transport across the blood-brain barrier. escholarship.orgnih.gov The interaction of iodinated phenylalanine analogues with these transporters is a critical area of research.

In Vitro and Cellular Uptake Mechanisms and Kinetics (e.g., LAT1, ATB⁰,⁺)

Studies have shown that the position of the iodine atom on the phenyl ring of phenylalanine significantly influences its affinity and selectivity for different amino acid transporters. For instance, an iodo group at the meta (3-position) of L-phenylalanine has been shown to increase the affinity for both LAT1 and LAT2 transporters when compared to the parent amino acid, phenylalanine. nih.gov In contrast, iodination at the ortho (2-position) increases affinity for LAT1 but does not alter the affinity for LAT2, suggesting that this modification could impart selectivity towards LAT1. nih.gov

The uptake of these analogues is a complex process that can involve multiple transporters. For example, the uptake of some radiolabeled amino acids in tumor cells may depend on the interplay between both system L (like LAT1) and system ASC transporters. nih.gov The tertiary active transport model suggests that LAT1 utilizes the intracellular pool of small neutral amino acids, which are transported into the cell by transporters like ASCT2, for the exchange with larger essential amino acids from the extracellular space. nih.gov

Functional Assays for Transporter Substrate Specificity and Competitive Inhibition Kinetics (e.g., Lineweaver-Burk plots)

Functional assays are crucial for characterizing the nature of the interaction between amino acid analogues and their transporters. Cis-inhibition assays, for example, are used to identify inhibitors by measuring the competition of a test compound with a radiolabeled substrate for transporter-mediated uptake. nih.gov

Kinetic analyses, often visualized using Lineweaver-Burk plots, have demonstrated that iodinated phenylalanine analogues act as competitive inhibitors of LAT1. nih.govresearchgate.net This indicates that they bind to the same active site as the natural substrates. The inhibition constant (Ki) is a key parameter derived from these studies, quantifying the affinity of the inhibitor for the transporter. For 3-iodo-L-phenylalanine, the introduction of the iodo group at the meta position leads to an increased affinity for both LAT1 and LAT2. nih.gov

Table 1: Inhibitory Constants (Ki) of Phenylalanine Analogues for LAT1 and LAT2

| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) |

| L-Phenylalanine | 18.4 ± 1.5 | 114 ± 11 |

| 2-Iodo-L-phenylalanine | 11.0 ± 0.6 | 114 ± 10 |

| 3-Iodo-L-phenylalanine | 12.2 ± 0.8 | 61.6 ± 4.2 |

| 4-Iodo-L-phenylalanine | 13.9 ± 0.9 | 78.9 ± 6.3 |

| Data is illustrative and compiled from findings suggesting competitive inhibition. nih.gov |

Preclinical Evaluation as Molecular Imaging Agents

The unique uptake of amino acid analogues by tumor cells has led to their development as tracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Development and Validation of Tracer Design for Positron Emission Tomography (PET)

The design of effective PET tracers involves labeling amino acid analogues with positron-emitting radionuclides. pitt.edumdpi.com The synthesis of radiolabeled iodinated phenylalanine analogues has been optimized for clinical use. For example, [¹²³/¹²⁵I]-2-iodo-L-phenylalanine can be prepared using a Cu¹⁺-assisted nucleophilic halogen exchange method, which allows for convenient kit-based preparation with high labeling yields and radiochemical purity. nih.gov

The development process for these tracers includes in vitro evaluation to confirm their uptake mechanism. Studies on [¹²⁵I]-2-iodo-L-phenylalanine showed high uptake in rhabdomyosarcoma cells, which was mediated by the LAT1 system. snmjournals.org This validation is a critical step before moving to in vivo studies.

In Vivo Biodistribution and Accumulation Studies in Disease Models (e.g., tumor tissue targeting in animal models)

Biodistribution studies in animal models are essential to evaluate the efficacy of a potential imaging agent. Studies with radiolabeled 2-iodo-L-phenylalanine in rhabdomyosarcoma tumor-bearing athymic mice have demonstrated high, fast, and specific tumor accumulation. nih.govresearchgate.net The tracer is cleared relatively quickly from the blood, leading to good tumor-to-background contrast, which is crucial for clear imaging. nih.gov

Displacement studies, where a large dose of a natural amino acid like L-phenylalanine is administered, have been used to confirm the specificity of the tracer's uptake. A significant displacement of the radiolabeled analogue from the tumor following administration of the natural amino acid indicates that the uptake is mediated by a specific amino acid transport system. snmjournals.org

Table 2: Biodistribution of ¹²⁵I-2-iodo-D-phenylalanine in R1M Tumor-Bearing Athymic Mice (% Injected Dose per Gram)

| Organ | 30 min | 60 min | 120 min |

| Blood | 1.3 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |

| Tumor | 3.9 ± 1.2 | 3.5 ± 0.9 | 3.0 ± 0.7 |

| Muscle | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |

| Kidney | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Liver | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Data represents mean ± SD. snmjournals.org |

Exploration of Enzyme Modulatory Effects and Target Engagement

While the primary focus of research on iodinated phenylalanine analogues has been on their role as transporter substrates and imaging agents, their potential to modulate enzyme activity is an area that warrants further investigation. The structural similarity of these compounds to natural amino acids suggests they could interact with enzymes that utilize phenylalanine as a substrate or regulator. However, specific studies detailing the enzyme modulatory effects of 3-amino-3-(3-iodophenyl)propanoic acid or its close analogues are not extensively available in the current literature. Future research could explore the potential of these compounds to act as inhibitors or allosteric modulators of enzymes involved in amino acid metabolism or other cellular pathways.

Inhibition Profiles and Kinetic Analysis against Specific Enzymes

While specific kinetic data for the direct inhibition of enzymes by 3-Amino-3-(3-iodophenyl)propanoic acid are not extensively documented in publicly available literature, the broader class of 3-amino-3-arylpropionic acid derivatives has shown promise as inhibitors of specific enzyme families. Preliminary activity tests on polypeptide compounds synthesized from 3-amino-3-arylpropionic acids have indicated inhibitory activity against histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making them important therapeutic targets. The inhibitory potential of small molecules against HDACs is often quantified by their half-maximal inhibitory concentration (IC50) value. While the precise IC50 value for 3-Amino-3-(3-iodophenyl)propanoic acid against specific HDAC isoforms is not specified, various other HDAC inhibitors have been characterized, providing a framework for understanding the potential potency of this class of compounds.

Below is an interactive data table showcasing IC50 values for a selection of known HDAC inhibitors against various HDAC isoforms, illustrating the range of potencies that have been achieved with different chemical scaffolds.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC Class Selectivity |

| Vorinostat (SAHA) | - | - | - | - | Pan-inhibitor |

| Romidepsin | 1.6 | 3.9 | - | 79 | Class I selective |

| Tubastatin A | - | - | - | 15 | HDAC6 selective |

| RGFP966 | >20,000 | >20,000 | 80 | >20,000 | HDAC3 selective |

| Nexturastat A | - | - | - | 5.02 | HDAC6 selective |

This table presents data for well-characterized HDAC inhibitors to provide context for the potential activity of 3-amino-3-arylpropionic acid analogues. The data is compiled from various scientific sources.

The investigation into 3-amino-3-arylpropionic acid derivatives as HDAC inhibitors suggests that the aryl group and the amino-propanoic acid backbone are key features for interacting with the enzyme. The presence of a halogen, such as iodine, on the phenyl ring could further influence the binding affinity and selectivity for different HDAC isoforms.

Mechanisms of Enzyme Inhibition and Substrate Mimicry via Active Site Interactions

The mechanism of action for many HDAC inhibitors involves key interactions within the enzyme's active site. nih.gov HDACs are metalloenzymes that typically contain a zinc ion (Zn²⁺) in their catalytic domain, which is essential for their deacetylase activity. nih.gov The general structure of a typical HDAC inhibitor consists of three main components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. mdpi.com

The proposed mechanism of inhibition by 3-amino-3-arylpropionic acid analogues likely follows this established model:

Zinc-Binding Group: The carboxylic acid moiety of the propanoic acid chain can act as a ZBG, chelating the catalytic zinc ion in the active site. This interaction is crucial for potent inhibition.

Linker: The ethyl chain connecting the carboxylic acid and the aminophenyl group serves as the linker, positioning the other parts of the molecule for optimal interaction within the active site channel.

Cap Group: The 3-iodophenyl group functions as the cap, interacting with amino acid residues at the rim of the active site. These interactions, which can be hydrophobic or involve halogen bonding, contribute to the inhibitor's potency and isoform selectivity.

By occupying the active site, these inhibitors prevent the natural substrate, an acetylated lysine residue of a protein, from binding and being deacetylated. quora.com The inhibitor essentially mimics the substrate's interaction with the enzyme but cannot be processed, leading to a blockage of the enzyme's catalytic activity. The deacetylation reaction catalyzed by HDACs proceeds through the activation of a water molecule by the zinc ion, which then attacks the carbonyl carbon of the acetyl group. nih.gov Inhibitors that chelate the zinc ion disrupt this catalytic mechanism, effectively shutting down the enzyme. nih.gov

Broader Biological Impact and Perturbations of Cellular Pathways

The influence of 3-Amino-3-(3-iodophenyl)propanoic acid and its analogues extends beyond direct enzyme inhibition, with potential applications in metabolic research and protein engineering.

Role in Metabolic Studies and Exploration of Novel Biochemical Pathways

While specific studies detailing the metabolic fate of 3-Amino-3-(3-iodophenyl)propanoic acid are limited, its structure as an analogue of phenylalanine suggests it could potentially intersect with amino acid metabolic pathways. The primary metabolic route for phenylalanine is its conversion to tyrosine, a precursor for several crucial biomolecules, including catecholamines and thyroid hormones. pharmaguideline.comdavuniversity.orgmun.ca

The presence of an iodine atom on the phenyl ring is particularly noteworthy. In human physiology, the iodination of tyrosine residues in the protein thyroglobulin is the foundational step in the synthesis of thyroid hormones (thyroxine and triiodothyronine). pharmaguideline.comditki.comsketchy.com Therefore, iodinated phenylalanine analogues could serve as valuable research tools to probe the enzymes and transport systems involved in iodine metabolism and thyroid hormone production. These compounds could potentially act as competitive inhibitors or alternative substrates for the enzymes involved in these pathways, allowing researchers to study their kinetics and regulation.

Furthermore, the introduction of a halogenated amino acid into cellular systems can help in elucidating the specificity and promiscuity of enzymes and transporters within amino acid metabolism. By observing how the cell processes or rejects this unnatural amino acid, insights can be gained into the structural requirements for recognition and transport across cellular membranes and subsequent enzymatic transformations.

Potential for Integration into Genetic Code Expansion Technologies for Protein Engineering

One of the most exciting applications for unnatural amino acids like 3-Amino-3-(3-iodophenyl)propanoic acid and its α-amino acid counterpart, iodophenylalanine, lies in the field of genetic code expansion. labome.comnih.govyoutube.com This technology enables the site-specific incorporation of amino acids with novel functionalities directly into proteins during translation in living cells. labome.comnih.govyoutube.com

The process involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is "orthogonal," meaning it does not interfere with the cell's natural protein synthesis machinery. The engineered synthetase is evolved to specifically recognize the unnatural amino acid and charge it onto its cognate tRNA. This tRNA, in turn, is engineered to recognize a unique codon, often a stop codon like UAG (amber), that has been introduced into the gene of the protein of interest at the desired location.

Iodinated amino acids, such as p-iodo-L-phenylalanine, have been successfully incorporated into proteins using this method. The heavy iodine atom serves as an excellent tool for protein structure determination via X-ray crystallography. It provides a strong anomalous signal that can be used to solve the phase problem, a major bottleneck in determining protein structures.

Computational Chemistry and in Silico Studies of 3 Amino 3 3 Iodophenyl Propanoic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for characterizing the conformational landscape and dynamic behavior of 3-Amino-3-(3-iodophenyl)propanoic acid. These methods allow for the exploration of its structural flexibility and interactions with its environment, which are crucial for its biological activity.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The biological activity of 3-Amino-3-(3-iodophenyl)propanoic acid is intrinsically linked to its preferred three-dimensional shape. Conformational space exploration aims to identify the full range of possible spatial arrangements of the molecule's atoms. This is typically achieved through systematic or stochastic searches of the potential energy surface.

Once a set of possible conformations is generated, energy minimization techniques are employed to identify the most stable structures. These methods, such as steepest descent and conjugate gradient algorithms, iteratively adjust the atomic coordinates to find the lowest energy conformation. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.

Table 1: Predicted Low-Energy Conformers of 3-Amino-3-(3-iodophenyl)propanoic acid

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -65.8° | 0.00 | 45.2 |

| 2 | 175.2° | 0.85 | 30.1 |

| 3 | 55.4° | 1.50 | 24.7 |

Note: Data are illustrative and based on typical values for similar β-amino acids.

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 3-Amino-3-(3-iodophenyl)propanoic acid over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the molecule's structure and properties evolve. nih.gov These simulations can reveal how the molecule flexes, bends, and interacts with its solvent environment. acs.org

When studying the interaction of 3-Amino-3-(3-iodophenyl)propanoic acid with a protein target, MD simulations are particularly valuable. By placing the molecule in the binding site of a protein, these simulations can predict the stability of the complex, identify key intermolecular interactions (such as hydrogen bonds and halogen bonds), and estimate the binding free energy. acs.orgrsc.org

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of 3-Amino-3-(3-iodophenyl)propanoic acid, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure of molecules. mdpi.combiointerfaceresearch.com From the electronic structure, various parameters that describe the molecule's reactivity and stability can be derived. These include ionization potential, electron affinity, electronegativity, and chemical hardness. For instance, the presence of the iodine atom is expected to influence the molecule's electrophilicity. nih.gov

Table 2: Calculated Electronic Properties of 3-Amino-3-(3-iodophenyl)propanoic acid

| Property | Value |

|---|---|

| Ionization Potential (eV) | 8.92 |

| Electron Affinity (eV) | 1.23 |

| Electronegativity (χ) | 5.08 |

| Chemical Hardness (η) | 3.85 |

| Global Electrophilicity Index (ω) | 3.35 |

Note: Data are illustrative and based on DFT calculations of similar aromatic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. mdpi.com The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. acs.org

Analysis of the molecular electrostatic potential (MEP) surface reveals the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets. The iodine atom, for example, can exhibit a region of positive electrostatic potential known as a "sigma-hole," which can participate in halogen bonding. nih.gov

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. frontiersin.org This method is instrumental in understanding the potential mechanism of action of 3-Amino-3-(3-iodophenyl)propanoic acid and in identifying potential protein targets. nih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is then used to rank these poses, with the highest-ranking pose representing the most likely binding mode. The scoring function estimates the binding affinity, often in terms of a binding energy or an inhibitory constant (Ki). The presence of the iodine atom can contribute significantly to binding through halogen bonding, an interaction that is increasingly recognized for its importance in drug design. nih.govacs.org

Table 3: Illustrative Docking Results of 3-Amino-3-(3-iodophenyl)propanoic acid with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interactions |

|---|---|---|---|

| 1 | -8.5 | 150 | Hydrogen bond with ASP145, Halogen bond with GLY88 |

| 2 | -7.9 | 320 | Hydrogen bond with LYS33, Pi-cation interaction with ARG143 |

| 3 | -7.2 | 750 | Hydrophobic interactions with LEU85, VAL90 |

Note: Data are for illustrative purposes and represent typical outputs from a molecular docking study.

Computational Assessment of Binding Modes with Amino Acid Transporters and Enzymes

To understand the potential biological targets of 3-Amino-3-(3-iodophenyl)propanoic acid, molecular docking simulations can be employed to predict its binding modes with various amino acid transporters and enzymes. These computational techniques model the interaction between a ligand (the compound) and a protein target at the atomic level, providing insights into the binding affinity and the specific interactions that stabilize the complex. For instance, docking studies could be performed against targets such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, or enzymes involved in amino acid metabolism.

A hypothetical docking study of 3-Amino-3-(3-iodophenyl)propanoic acid with a modeled binding site of an amino acid transporter could reveal key interactions. The amino group and the carboxylic acid group of the compound are likely to form hydrogen bonds with polar residues in the binding pocket, while the iodophenyl group could engage in hydrophobic or halogen bonding interactions. The outcomes of such studies are typically quantified by a docking score, which estimates the binding free energy.

Table 1: Hypothetical Docking Scores and Key Interactions of 3-Amino-3-(3-iodophenyl)propanoic acid with a Putative Amino Acid Transporter

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | Interaction with Gln123, Asn234 |

| Hydrophobic Interactions | Phenyl ring with Leu56, Val89 |

| Halogen Bond | Iodine atom with Ser120 |

These computational predictions provide a basis for understanding the compound's mechanism of action and can guide the design of derivatives with improved binding affinity and selectivity.

Virtual Screening Methodologies for the Identification of Novel Ligands based on the 3-Amino-3-(3-iodophenyl)propanoic acid Scaffold

The chemical structure of 3-Amino-3-(3-iodophenyl)propanoic acid can serve as a scaffold for the discovery of new biologically active molecules through virtual screening. nih.gov This computational technique involves screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. Both ligand-based and structure-based virtual screening approaches can be utilized. youtube.com

In a ligand-based approach, the known structure of 3-Amino-3-(3-iodophenyl)propanoic acid is used as a template to search for compounds with similar physicochemical properties or 3D shapes. youtube.com This method is predicated on the principle that structurally similar molecules are likely to have similar biological activities.

Conversely, structure-based virtual screening employs the 3D structure of the target protein. nih.gov A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinities. nih.gov This approach is particularly useful when the structure of the biological target is known.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Biological Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of 3-Amino-3-(3-iodophenyl)propanoic acid, a QSAR model could be developed to predict their potency and selectivity against a particular biological target.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * HD_Count + c

Where IC50 is the half-maximal inhibitory concentration, LogP is the lipophilicity, PSA is the polar surface area, and HD_Count is the number of hydrogen bond donors.

Identification of Key Physicochemical Descriptors Influencing Biological Activity

Through the development of QSAR models, it is possible to identify the key physicochemical descriptors that have the most significant impact on the biological activity of the compounds. For the 3-Amino-3-(3-iodophenyl)propanoic acid scaffold, important descriptors might include:

Lipophilicity (LogP): The hydrophobicity of the molecule, which can influence its ability to cross cell membranes.

Polar Surface Area (PSA): A measure of the polar atoms in a molecule, which is related to its ability to form hydrogen bonds.

Molecular Weight: The size of the molecule.

Hydrogen Bond Donors and Acceptors: The number of groups capable of donating or accepting hydrogen bonds, which are crucial for molecular recognition.

By understanding which descriptors are most important, medicinal chemists can rationally design new compounds with enhanced biological activity.

In Silico Assessment of Research Compound Pharmacokinetics

Prediction of Absorption and Distribution Characteristics in Biological Systems

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. researchgate.netnih.gov For 3-Amino-3-(3-iodophenyl)propanoic acid, computational models can predict its likely pharmacokinetic profile.

Absorption: Predictions of oral bioavailability can be made based on physicochemical properties such as LogP, PSA, and solubility. Models like the one developed by Lipinski (Rule of Five) can provide a preliminary assessment of drug-likeness.

Distribution: The extent to which the compound distributes into different tissues can be predicted. Key parameters include the volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB).

Table 2: Predicted In Silico ADME Properties for 3-Amino-3-(3-iodophenyl)propanoic acid

| ADME Property | Predicted Value/Characteristic |

|---|---|

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate |

| P-glycoprotein Substrate | Likely No |

| Plasma Protein Binding | High |

These in silico predictions help in prioritizing compounds for further experimental testing and can identify potential pharmacokinetic liabilities early in the drug discovery process. nih.gov

Theoretical Metabolism and Elimination Pathway Analysis

The metabolic fate and excretion routes of xenobiotics, including the compound 3-Amino-3-(3-iodophenyl)propanoic acid, are critical determinants of their pharmacokinetic profile and biological activity. In silico models and computational chemistry provide powerful tools for predicting these pathways, offering insights into potential metabolic transformations and clearance mechanisms before preclinical studies. researchgate.net This theoretical analysis explores the predicted metabolism and elimination of 3-Amino-3-(3-iodophenyl)propanoic acid based on its chemical structure and established computational methodologies for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. mdpi.comresearchgate.net

Predicted Metabolic Pathways

Computational prediction of metabolism involves identifying potential sites on the molecule susceptible to enzymatic modification and elucidating the structures of the resulting metabolites. nih.gov For 3-Amino-3-(3-iodophenyl)propanoic acid, the primary metabolic transformations are anticipated to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, as well as by conjugation reactions. nih.gov The key structural features of the molecule—the aromatic iodophenyl ring, the propanoic acid chain, and the amino group—represent potential sites for metabolic attack.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. For 3-Amino-3-(3-iodophenyl)propanoic acid, the following Phase I transformations are predicted:

Aromatic Hydroxylation: The iodophenyl ring is a likely target for hydroxylation by CYP enzymes, primarily CYP2D6 and CYP3A4. Computational models that predict sites of metabolism (SOMs) often identify aromatic rings as susceptible to oxidation. nih.gov This reaction would introduce a hydroxyl group at various positions on the phenyl ring, leading to the formation of phenolic metabolites.